molecular formula C16H13ClN4O B13960964 (4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine

(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine

Cat. No.: B13960964
M. Wt: 312.75 g/mol
InChI Key: MEZDZMRGHBGYFD-UHFFFAOYSA-N
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Description

(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazine ring substituted with a 4-chlorophenyl group and a 6-methoxypyridin-2-yl group, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazine core, followed by the introduction of the 4-chlorophenyl and 6-methoxypyridin-2-yl groups through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and scalability. The use of automated systems can enhance the efficiency and yield of the synthesis process, making it feasible for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to yield reduced derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like NH3 or R-SH in polar solvents.

Major Products

The major products formed from these reactions include various substituted pyrazine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

Chemistry

In chemistry, (4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

Biologically, this compound has shown potential as a ligand in the study of enzyme interactions and receptor binding. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.

Medicine

In medicine, this compound is being investigated for its potential therapeutic properties. It has been studied for its role in modulating specific biological pathways, which could lead to the development of new drugs.

Industry

Industrially, this compound is used in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved often include signal transduction cascades and gene expression modulation.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromo-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine
  • (4-Fluoro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine
  • (4-Methyl-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine

Uniqueness

Compared to its analogs, (4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine exhibits unique reactivity due to the presence of the chlorine atom, which can participate in various substitution reactions. This makes it a versatile compound for synthetic applications and a valuable subject for research in multiple scientific disciplines.

Properties

Molecular Formula

C16H13ClN4O

Molecular Weight

312.75 g/mol

IUPAC Name

N-(4-chlorophenyl)-6-(6-methoxypyridin-2-yl)pyrazin-2-amine

InChI

InChI=1S/C16H13ClN4O/c1-22-16-4-2-3-13(21-16)14-9-18-10-15(20-14)19-12-7-5-11(17)6-8-12/h2-10H,1H3,(H,19,20)

InChI Key

MEZDZMRGHBGYFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=N1)C2=CN=CC(=N2)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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